molecular formula C9H11N3 B13573590 1-(1H-indazol-3-yl)ethan-1-amine

1-(1H-indazol-3-yl)ethan-1-amine

Cat. No.: B13573590
M. Wt: 161.20 g/mol
InChI Key: WFKMYZZIGJDUDQ-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)ethan-1-amine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-3-yl)ethan-1-amine typically involves the formation of the indazole core followed by the introduction of the ethanamine group. One common method involves the cyclization of hydrazones with aldehydes under acidic conditions to form the indazole ring. Subsequent alkylation with ethylamine can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential anticancer, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 1-(1H-indazol-3-yl)ethan-1-amine is unique due to its specific combination of the indazole core and ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-(2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C9H11N3/c1-6(10)9-7-4-2-3-5-8(7)11-12-9/h2-6H,10H2,1H3,(H,11,12)

InChI Key

WFKMYZZIGJDUDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CC=CC2=NN1)N

Origin of Product

United States

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